molecular formula C13H13NO2S2 B2629049 (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 331736-34-6

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2629049
CAS No.: 331736-34-6
M. Wt: 279.37
InChI Key: ORGUKGCVPXVCJP-FLIBITNWSA-N
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Description

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with an ethyl group, a methoxyphenyl group, and a sulfanylidene moiety. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with ethylthiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-ethyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-ethyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)17)8-9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGUKGCVPXVCJP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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